

Quinuclidine-4-carboxylic acid CAS number 55022-88-3 information

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Compound of Interest

Compound Name: *Quinuclidine-4-carboxylic acid*

Cat. No.: *B1315692*

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Quinuclidine-4-carboxylic Acid: A Technical Overview

CAS Number: 55022-88-3

Synonyms: 1-Azabicyclo[2.2.2]octane-4-carboxylic acid, 4-Carboxyquinuclidine

This technical guide provides a summary of the available information on **Quinuclidine-4-carboxylic acid**, a bicyclic organic compound of interest to researchers and professionals in drug development and medicinal chemistry. While comprehensive experimental data is limited in publicly accessible literature, this document consolidates known properties, synthetic approaches, and potential areas of application.

Chemical and Physical Properties

Quinuclidine-4-carboxylic acid is a derivative of quinuclidine, a bicyclic amine. The presence of both a rigid cage-like structure and a carboxylic acid functional group suggests unique physicochemical properties relevant to drug design. Its hydrochloride salt is also commercially available under CAS number 40117-63-3.

Table 1: General and Physicochemical Properties of **Quinuclidine-4-carboxylic Acid** and its Hydrochloride Salt

Property	Value	Source
Quinuclidine-4-carboxylic acid		
CAS Number	55022-88-3	N/A
Molecular Formula	C ₈ H ₁₃ NO ₂	[1][2][3]
Molecular Weight	155.19 g/mol	[1][2][3]
Purity	Typically available at 97% or 98%	[1][2]
Storage	Sealed in a dry environment at 2-8°C or room temperature	[1][3][4]
Quinuclidine-4-carboxylic acid hydrochloride		
CAS Number	40117-63-3	[5]
Molecular Formula	C ₈ H ₁₄ ClNO ₂	[5]
Molecular Weight	191.66 g/mol	[6]
Physical Form	Solid	
Purity	≥97% or 98%	[6]
Storage	Inert atmosphere, room temperature	

Note: Experimental data on properties such as melting point, boiling point, pKa, and solubility for **Quinuclidine-4-carboxylic acid** are not readily available in the cited literature.

Synthesis and Reactivity

A detailed experimental protocol for the direct synthesis of **Quinuclidine-4-carboxylic acid** is not explicitly described in the available literature. However, a common synthetic route involves the preparation of its ethyl ester, ethyl quinuclidine-4-carboxylate, which can then be hydrolyzed to the desired carboxylic acid.

Synthesis of Ethyl Quinuclidine-4-carboxylate

A described method for the synthesis of ethyl quinuclidine-4-carboxylate involves an intramolecular cyclization reaction.^[7]

Experimental Protocol:

- **Starting Material:** Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate is dissolved in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
- **Cooling:** The solution is cooled to -50°C.
- **Base Addition:** A strong base, such as lithium diisopropylamide (LDA), is slowly added to the cooled solution.
- **Reaction:** The reaction mixture is allowed to gradually warm to room temperature over several hours (e.g., 16 hours).
- **Quenching and Extraction:** The reaction is quenched with a saturated aqueous solution of potassium carbonate (K_2CO_3) and extracted with diethyl ether.
- **Purification:** The combined organic layers are dried, filtered, and concentrated under reduced pressure to yield the product, ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate.^[7]

The subsequent hydrolysis of the ethyl ester to **Quinuclidine-4-carboxylic acid** would typically be achieved under acidic or basic conditions, though specific protocols for this substrate were not found.

A patent also mentions the reduction of **quinuclidine-4-carboxylic acid** hydrochloride using a borane methylsulfide complex to yield the corresponding alcohol, (1-azabicyclo[2.2.2]oct-4-yl)methanol, indicating the carboxylic acid is a viable starting material for further chemical transformations.^[8]

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, MS) for **Quinuclidine-4-carboxylic acid** is not widely published. However, 1H -NMR data for its ethyl ester has been reported.^[7]

¹H-NMR of Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate (300 MHz, CDCl₃): δ 4.10 (t, J=5.23 Hz, 2H), 2.90-2.85 (m, 6H), 1.71-1.66 (m, 6H), 1.22 (t, J=4.0 Hz, 3H).[7]

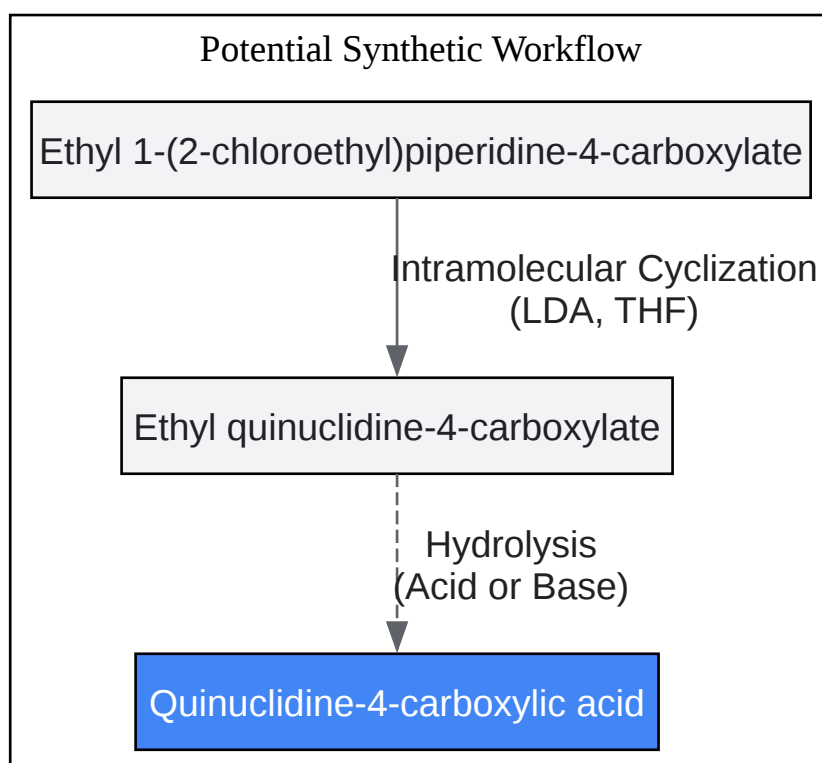
Biological Activity and Potential Applications

The biological activity of **Quinuclidine-4-carboxylic acid** is not well-documented. Much of the available research focuses on the structurally distinct "quinoline-4-carboxylic acids," which have shown a range of biological activities, including antimicrobial and anticancer properties.[9][10][11][12][13] It is crucial to distinguish between the saturated bicyclic quinuclidine scaffold and the aromatic quinoline system.

A US patent discloses 4-substituted quinuclidine derivatives as modulators of nicotinic acetylcholine receptors (nAChRs), specifically the α7 subtype.[8] While this patent does not provide specific biological data for **Quinuclidine-4-carboxylic acid** itself, it suggests that the quinuclidine-4-yl scaffold is of interest for developing agents targeting the central and autonomic nervous systems.[8] This indicates a potential, though yet unexplored, therapeutic application for derivatives of **Quinuclidine-4-carboxylic acid**.

Visualizations

Due to the lack of specific information on signaling pathways or complex experimental workflows directly involving **Quinuclidine-4-carboxylic acid**, the generation of detailed diagrams as requested is not feasible at this time. However, a simplified workflow for the potential synthesis of the target compound can be visualized.



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Caption: Potential synthetic route to **Quinuclidine-4-carboxylic acid**.

Conclusion

Quinuclidine-4-carboxylic acid (CAS 55022-88-3) is a chemical entity with a well-defined structure. While detailed physicochemical and biological data are scarce in the public domain, its synthesis is achievable through the cyclization and subsequent hydrolysis of a piperidine precursor. The broader interest in 4-substituted quinuclidine derivatives as modulators of nicotinic acetylcholine receptors suggests that this compound and its derivatives may hold potential for further investigation in the field of neuroscience and drug discovery. Further research is required to fully characterize its properties and explore its therapeutic applications.

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